3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide
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Description
3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Compounds with structures similar to the one have been utilized in the synthesis of heterocyclic compounds, such as pyrazoles, thiophenes, thiazoles, and 1,3,4-thiadiazoles, which are significant in medicinal chemistry due to their potential antimicrobial properties (Farag, Kheder, & Mabkhot, 2009).
Receptor Antagonism
Derivatives of the pyrazolo[4,3-d]pyrimidine class have been identified as potent and selective antagonists for the human A3 adenosine receptor, with modifications in the structure leading to improved receptor-ligand recognition. This has implications for therapeutic applications, especially in the context of inflammatory and cardiovascular diseases (Squarcialupi et al., 2016).
Anti-Inflammatory and Anti-Cancer Activities
Novel synthetic routes have been explored for pyrazolo[1,5-a]pyrimidine derivatives, showing potential for anti-inflammatory and anti-cancer activities. These compounds have been synthesized using environmentally benign methods and have shown promising results in preliminary screenings (Kaping et al., 2016).
Biological Activity Assessment
The synthesis and structural refinement of heterocyclic compounds bearing resemblance to the compound have led to the identification of compounds with significant biological activities. This includes herbicidal activities and potential applications in pharmaceuticals, highlighting the diverse scientific research applications of these chemical structures (Li et al., 2006).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-12-18(23-19(27)11-8-14-6-9-15(29-2)10-7-14)26(25-13)21-22-17-5-3-4-16(17)20(28)24-21/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,23,27)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRDEPHDIYRQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=C(C=C2)OC)C3=NC4=C(CCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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